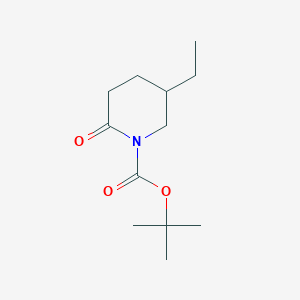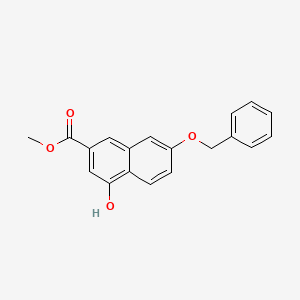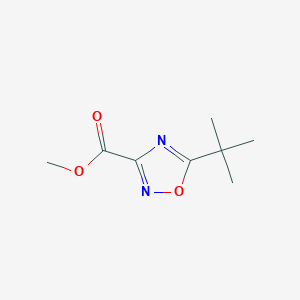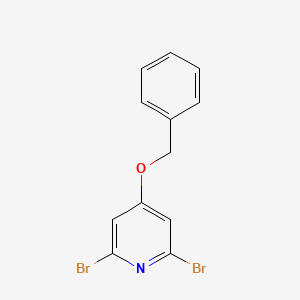
4-(Benzyloxy)-2,6-dibromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-2,6-dibromopyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a benzyloxy group at the 4-position and two bromine atoms at the 2- and 6-positions of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,6-dibromopyridine typically involves the bromination of 4-(Benzyloxy)pyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Benzyloxy)-2,6-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group or reduced to a benzyl group using suitable reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridines with various functional groups replacing the bromine atoms.
- Oxidized or reduced derivatives of the benzyloxy group.
Applications De Recherche Scientifique
4-(Benzyloxy)-2,6-dibromopyridine finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Potential use in the development of bioactive compounds and as a building block in drug discovery.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-2,6-dibromopyridine is not fully understood. it is believed to interact with various molecular targets through its reactive bromine atoms and benzyloxy group. These interactions can lead to the formation of covalent bonds with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-methoxybenzaldehyde
- 2-Iodo-4-(benzyloxy)pyridine
Comparison: 4-(Benzyloxy)-2,6-dibromopyridine is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to similar compounds with only one halogen or different substituents. This increased reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals .
Propriétés
Formule moléculaire |
C12H9Br2NO |
|---|---|
Poids moléculaire |
343.01 g/mol |
Nom IUPAC |
2,6-dibromo-4-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9Br2NO/c13-11-6-10(7-12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
PSAGJQYMSMUCHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)
![1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)
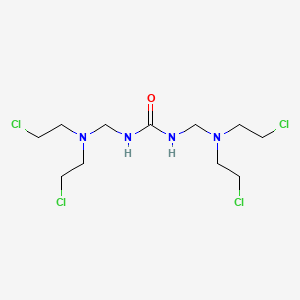
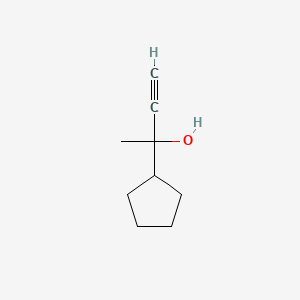
![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)
![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)
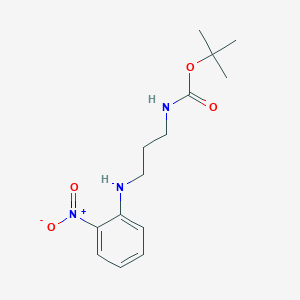
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13929843.png)
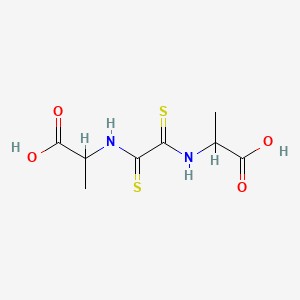
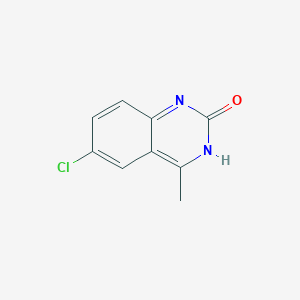
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol](/img/structure/B13929864.png)
